molecular formula C29H33N5O4 B2419232 N-[(3,4-dimethoxyphenyl)methyl]-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide CAS No. 1111320-29-6

N-[(3,4-dimethoxyphenyl)methyl]-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide

Cat. No.: B2419232
CAS No.: 1111320-29-6
M. Wt: 515.614
InChI Key: LMHMQRMPMOZAOW-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide is a complex organic compound that features a combination of aromatic, pyrazolo[1,5-a]pyrazine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the piperidine ring: This step may involve nucleophilic substitution or addition reactions.

    Introduction of the 3,4-dimethoxybenzyl group: This can be done via alkylation reactions.

    Attachment of the 4-ethoxyphenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon bonds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

    Coupling Reagents: Palladium catalysts, boronic acids.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide would depend on its molecular targets. It might interact with specific enzymes, receptors, or other proteins to exert its effects. The pathways involved could include:

    Signal Transduction: Modulation of signaling pathways.

    Enzyme Inhibition: Inhibition of specific enzymes.

    Receptor Binding: Binding to and modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxybenzyl)-1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide
  • N-(3,4-dimethoxybenzyl)-1-(2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide

Uniqueness

N-[(3,4-dimethoxyphenyl)methyl]-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide is unique due to the presence of the 4-ethoxyphenyl group, which may impart distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound N-[(3,4-dimethoxyphenyl)methyl]-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide , often referred to as compound 1 , is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Compound 1 can be structurally represented as follows:

  • Molecular Formula : C23H28N4O3
  • Molecular Weight : 408.50 g/mol
  • IUPAC Name : this compound

The compound features a complex arrangement of functional groups that contribute to its biological activity, including methoxy and ethoxy substituents which may influence its receptor binding and pharmacokinetics.

Research indicates that compound 1 interacts with various biological targets, primarily focusing on:

  • Sigma Receptors : These are a class of receptors involved in modulating neurotransmitter systems and have been implicated in pain regulation, mood disorders, and neuroprotection. Compound 1 exhibits affinity for sigma receptors, suggesting potential applications in psychiatric disorders and pain management .
  • Antitumor Activity : Preliminary studies have shown that derivatives of similar pyrazolo compounds can exhibit cytotoxic effects against various cancer cell lines. The structural motifs present in compound 1 may enhance its antitumor efficacy through apoptosis induction or cell cycle arrest mechanisms .

In Vitro Studies

In vitro assays have demonstrated that compound 1 displays significant activity against certain cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
Mia PaCa-210Induction of apoptosis
PANC-112Cell cycle arrest
RKO15Inhibition of proliferation

These results indicate a promising profile for further development as an anticancer agent.

In Vivo Studies

Animal models have been utilized to assess the efficacy and safety profile of compound 1. Notably:

  • Tumor Xenograft Models : Compound 1 significantly reduced tumor growth in xenograft models when administered at doses of 5 mg/kg body weight. This effect was associated with increased apoptosis markers in tumor tissues .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to compound 1:

  • Case Study on Pain Management : A study involving sigma receptor agonists demonstrated that compounds similar to compound 1 effectively reduced neuropathic pain symptoms in rodent models, suggesting a potential role in chronic pain therapies .
  • Antitumor Efficacy : A clinical trial investigating pyrazolo derivatives reported promising results in patients with advanced solid tumors, leading to further exploration into combination therapies with existing chemotherapeutics .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N5O4/c1-4-38-23-8-6-21(7-9-23)24-18-25-28(30-13-16-34(25)32-24)33-14-11-22(12-15-33)29(35)31-19-20-5-10-26(36-2)27(17-20)37-3/h5-10,13,16-18,22H,4,11-12,14-15,19H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHMQRMPMOZAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCC5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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